molecular formula C22H28N2O3 B1432296 Tebufenozide-hydroxymethyl CAS No. 166547-61-1

Tebufenozide-hydroxymethyl

Cat. No.: B1432296
CAS No.: 166547-61-1
M. Wt: 368.5 g/mol
InChI Key: CFNNCPNLRFTHTN-UHFFFAOYSA-N
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Description

Tebufenozide-hydroxymethyl is a useful research compound. Its molecular formula is C22H28N2O3 and its molecular weight is 368.5 g/mol. The purity is usually 95%.
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Biological Activity

Tebufenozide-hydroxymethyl is a derivative of tebufenozide, a non-steroidal insect growth regulator (IGR) primarily used in agricultural pest control. This compound mimics the action of ecdysteroids, which are hormones that regulate growth and development in insects. This article explores the biological activity of this compound, focusing on its effects at the cellular level, its environmental impact, and relevant case studies.

Tebufenozide acts by disrupting the molting process in lepidopteran larvae, leading to mortality. Its mechanism involves:

  • Ecdysone Hormone Mimicry : Tebufenozide binds to ecdysteroid receptors, triggering molting and developmental processes in insects.
  • Cell Cycle Arrest and Apoptosis : Research indicates that tebufenozide can induce G1/S cell cycle arrest and apoptosis in human cells. This effect is linked to DNA damage and involves the activation of p53, which regulates cell cycle progression and apoptosis through mitochondrial pathways .

Cytotoxic Effects

Recent studies have demonstrated that tebufenozide can exhibit cytotoxic effects on human cells:

  • Cell Cycle Arrest : In HeLa cells, tebufenozide treatment resulted in a significant downregulation of cyclin E and CDK2, proteins essential for cell cycle progression. This downregulation leads to G1/S phase arrest .
  • Apoptotic Pathways : The compound activates apoptotic pathways characterized by increased expression of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2). This shift promotes mitochondrial permeability changes, leading to cell death .

Environmental Impact

Tebufenozide is known for its low toxicity to mammals but can affect non-target species:

  • Aquatic Communities : Studies have shown that tebufenozide has limited direct effects on aquatic communities, indicating a relatively low risk to non-target aquatic organisms when used according to guidelines .
  • Persistence and Degradation : Tebufenozide is characterized as persistent in the environment, with laboratory half-lives extending up to 179 days. Its metabolites also exhibit moderate mobility, raising concerns about potential contamination of water sources .

Case Study 1: Human Cell Studies

A study conducted on HeLa cells revealed that exposure to tebufenozide led to significant cytotoxic effects. The results indicated that the compound could induce DNA damage and activate apoptotic signaling pathways, highlighting its potential risks even in non-target mammalian cells .

Case Study 2: Environmental Monitoring

In a monitoring study assessing the impact of agricultural practices on water quality, researchers found traces of tebufenozide metabolites in surface water samples. The findings underscored the importance of regulatory measures to mitigate environmental exposure while utilizing this pesticide effectively .

Summary of Findings

The biological activity of this compound underscores its dual nature as an effective insect growth regulator with potential cytotoxic effects on human cells. While it is considered safe for mammals at recommended usage levels, its environmental persistence raises concerns about long-term ecological impacts.

Characteristic Details
Chemical Structure C22H28N2O2
Mechanism Ecdysone hormone mimic
Cellular Effects G1/S phase arrest; apoptosis
Environmental Persistence Half-life up to 179 days
Aquatic Toxicity Limited direct effects on aquatic communities

Properties

IUPAC Name

N-tert-butyl-N'-(4-ethylbenzoyl)-3-(hydroxymethyl)-5-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-6-16-7-9-18(10-8-16)20(26)23-24(22(3,4)5)21(27)19-12-15(2)11-17(13-19)14-25/h7-13,25H,6,14H2,1-5H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNNCPNLRFTHTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NN(C(=O)C2=CC(=CC(=C2)CO)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.